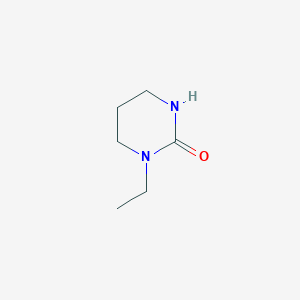

1-ethyltetrahydro-2(1H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ethyltetrahydro-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the class of tetrahydropyrimidinones This compound is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-ethyltetrahydro-2(1H)-pyrimidinone can be synthesized through several methods. One common approach involves the condensation of ethylamine with a suitable carbonyl compound, followed by cyclization. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-ethyltetrahydropyrimidin-2(1H)-one often involves large-scale batch or continuous processes. These methods utilize advanced reactors and separation techniques to optimize the synthesis and purification of the compound. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-ethyltetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted tetrahydropyrimidinones.

Applications De Recherche Scientifique

Organic Synthesis

1-Ethyltetrahydro-2(1H)-pyrimidinone serves as an important solvent in organic reactions. Its ability to dissolve a wide range of organic compounds makes it suitable for various synthetic processes:

- Synthesis of Pyrazoles : It is utilized in the cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides to synthesize 1-aryl-3,4,5-substituted pyrazoles. This reaction is crucial in the development of new pharmaceuticals and agrochemicals .

- Trifluoromethylation : The compound acts as a chelating solvent in the trifluoromethylation of both activated and non-activated halogenated double bonds. This application is significant for modifying organic molecules to enhance their properties .

Pharmaceutical Applications

The pharmacological potential of this compound has been explored in various studies:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties, making them candidates for cancer treatment. The mechanism involves altering cellular pathways that lead to apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. It is believed to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease .

Material Science

In addition to its chemical applications, this compound has been investigated for its properties in material science:

- Polymer Chemistry : The compound can be used in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to solvents and temperature fluctuations .

Data Table: Properties and Applications

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₂N₂O |

| Molar Mass | 128.17 g/mol |

| Boiling Point | 247 °C |

| Density | 1.064 g/cm³ |

| Flash Point | 121 °C |

| LD50 (oral) | 1770 mg/kg (rat) |

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Solvent for pyrazole synthesis |

| Organic Chemistry | Chelating agent for trifluoromethylation |

| Pharmaceuticals | Antitumor and neuroprotective agents |

| Material Science | Polymer synthesis |

Case Studies

- Synthesis of Pyrazoles : In a study published by Sigma-Aldrich, researchers demonstrated the effectiveness of using this compound as a solvent for synthesizing pyrazole derivatives. The results showed high yields and purity levels, indicating its suitability for industrial applications .

- Antitumor Research : A recent investigation into the antitumor effects of various pyrimidinone derivatives highlighted the potential of this compound-based compounds in targeting specific cancer cell lines, showing promise for future drug development .

- Polymer Development : A study focused on enhancing polymer materials with this compound revealed improvements in thermal stability and resistance to solvents, suggesting its utility in producing high-performance materials for various applications .

Activité Biologique

1-Ethyltetrahydro-2(1H)-pyrimidinone is a compound belonging to the pyrimidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidinones are known for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Biological Activity Overview

Research indicates that pyrimidinone derivatives exhibit a range of biological activities. The specific activities of this compound include:

- Antitumor Activity : Studies have shown that certain pyrimidinone derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Pyrimidinones are recognized for their antibacterial and antifungal activities. Research into this compound's antimicrobial efficacy is ongoing, with preliminary results suggesting potential effectiveness against specific pathogens.

- Anti-inflammatory Effects : Some pyrimidinones have been linked to reduced inflammation in preclinical models. The anti-inflammatory potential of this compound warrants further investigation.

Antitumor Activity

A study investigating the antiproliferative effects of pyrimidinone derivatives found that certain compounds significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds displayed IC50 values below 10 μM. Although specific data for this compound is limited, its structural similarities suggest potential activity.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 3.91 | Tubulin polymerization inhibition |

| B | HCT-116 | 0.53 | Apoptosis induction |

| C | A549 | 6.05 | Cell cycle arrest (G2/M phase) |

Antimicrobial Activity

Another study focused on the synthesis of new pyrimidinone derivatives demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound are scarce, related compounds have shown minimum inhibitory concentrations (MIC) in the range of 5–20 μg/mL against various bacterial strains.

Anti-inflammatory Studies

Research into pyrimidinones has also highlighted their potential in reducing inflammatory markers in vitro. For example, derivatives were shown to decrease levels of TNF-alpha and IL-6 in macrophage cultures, indicating a possible anti-inflammatory mechanism.

Propriétés

IUPAC Name |

1-ethyl-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPZYVXETVRMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.